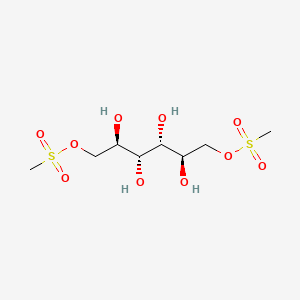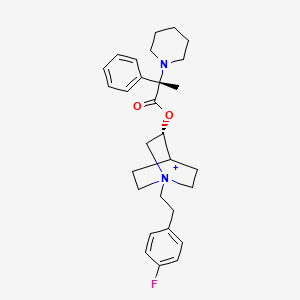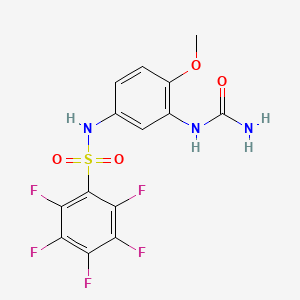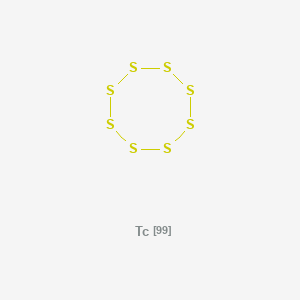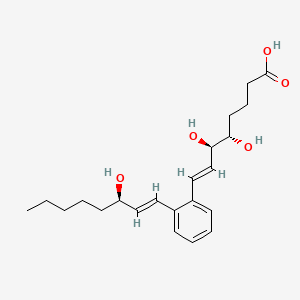
7-Octenoic acid, 5,6-dihydroxy-8-(2-((1E,3R)-3-hydroxy-1-octenyl)phenyl)-, (5S,6R,7E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BLXA4, also known as benzo-lipoxin A4, is a synthetic analog of lipoxin A4, a bioactive lipid mediator derived from arachidonic acid. Lipoxins are part of the specialized pro-resolving mediators family, which play a crucial role in resolving inflammation. BLXA4 has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as gingivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
BLXA4 is synthesized through a series of chemical reactions starting from arachidonic acid. The synthesis involves the introduction of hydroxyl groups and the formation of conjugated double bonds. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the arachidonic acid backbone.
Conjugation: Formation of conjugated double bonds to stabilize the molecule.
Benzo Modification: Addition of a benzo group to enhance the compound’s stability and bioactivity
Industrial Production Methods
Industrial production of BLXA4 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of arachidonic acid and other starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pH, and solvent choice to maximize yield.
Purification: Use of chromatography and crystallization techniques to isolate and purify BLXA4
Chemical Reactions Analysis
Types of Reactions
BLXA4 undergoes various chemical reactions, including:
Oxidation: BLXA4 can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can introduce different functional groups to enhance bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and conjugated derivatives of BLXA4, which exhibit enhanced stability and bioactivity .
Scientific Research Applications
Chemistry: Used as a model compound to study lipid mediator pathways and reactions.
Biology: Investigated for its role in resolving inflammation and modulating immune responses.
Medicine: Clinical trials have explored its efficacy in treating gingivitis and other inflammatory conditions.
Industry: Potential applications in developing anti-inflammatory drugs and therapeutic agents .
Mechanism of Action
BLXA4 exerts its effects by mimicking the actions of endogenous lipoxin A4. It binds to specific receptors on immune cells, such as the G-protein-coupled receptor ALX/FPR2, and activates signaling pathways that promote the resolution of inflammation. This includes reducing the production of pro-inflammatory cytokines and enhancing the clearance of apoptotic cells .
Comparison with Similar Compounds
BLXA4 is unique compared to other lipoxin analogs due to its enhanced stability and bioactivity. Similar compounds include:
Lipoxin A4: The natural analog with similar anti-inflammatory properties.
15-epi-Lipoxin A4: An epimer of lipoxin A4 with slightly different bioactivity.
Resolvin D1: Another specialized pro-resolving mediator with distinct anti-inflammatory effects .
BLXA4 stands out due to its synthetic modifications, which enhance its therapeutic potential and stability compared to its natural counterparts .
Properties
CAS No. |
864516-86-9 |
|---|---|
Molecular Formula |
C22H32O5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(E,5S,6R)-5,6-dihydroxy-8-[2-[(E,3R)-3-hydroxyoct-1-enyl]phenyl]oct-7-enoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-4-10-19(23)15-13-17-8-5-6-9-18(17)14-16-21(25)20(24)11-7-12-22(26)27/h5-6,8-9,13-16,19-21,23-25H,2-4,7,10-12H2,1H3,(H,26,27)/b15-13+,16-14+/t19-,20+,21-/m1/s1 |
InChI Key |
HEDVTGFTYROYFE-RREUNBNVSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/C1=CC=CC=C1/C=C/[C@H]([C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1=CC=CC=C1C=CC(C(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



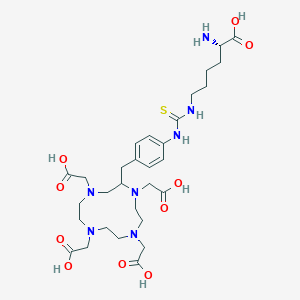
![(2S)-2-[(2S,5R,6S)-6-[(3E,5E)-6-[(1R,3aS,4R,5S,7aR)-1-ethyl-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid](/img/structure/B10776181.png)
![[(6E,8E,10E,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776190.png)

![[(6E,8E,10E,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate](/img/structure/B10776204.png)
![(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide](/img/structure/B10776209.png)

![1-[(1S,2R)-2-Methyl-1-(thiophen-2-yl)cyclohexyl]piperidine](/img/structure/B10776223.png)

